1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea
Overview
Description
1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : This compound has been used in the synthesis of various derivatives. For instance, Li et al. (2009) developed a method for synthesizing derivatives as a type of p38 MAPK inhibitors, utilizing Claisen thermal rearrangement as a key step in the process (Li et al., 2009).
Structure-Based Design for MAP Kinase Inhibition : The compound plays a role in the design of inhibitors for p38α MAP kinase, which is significant in biomedical research. Getlik et al. (2012) demonstrated the use of N-pyrazole, N'-thiazole-ureas as potent inhibitors, utilizing crystal structures for their design (Getlik et al., 2012).
Structure-Activity Relationships : Regan et al. (2003) reported on the structure-activity relationships (SAR) of this compound, particularly its role as an inhibitor of p38alpha MAP kinase, highlighting its significance in the development of treatments for autoimmune diseases (Regan et al., 2003).
Acaricidal Activity : Xie Xian-ye (2007) synthesized derivatives of this compound and demonstrated their acaricidal activity, expanding its potential applications in agricultural sciences (Xie Xian-ye, 2007).
Hydrogen-Bonding Patterns : López et al. (2010) studied the hydrogen-bonding patterns of derivatives of this compound, contributing to the understanding of its molecular interactions and properties (López et al., 2010).
Antineoplastic Agents : In the field of cancer research, Lacroix et al. (1988) explored the use of 1-aryl-3-(2-chloroethyl) urea derivatives, including this compound, as new antineoplastic agents, offering insights into potential cancer treatments (Lacroix et al., 1988).
Molecular Structure and Gelation : Lloyd and Steed (2011) investigated the compound in the context of hydrogel formation, studying how its morphology and rheology can be tuned by anions, which is relevant in materials science (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(4-chlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-15(2,3)12-9-13(20(4)19-12)18-14(21)17-11-7-5-10(16)6-8-11/h5-9H,1-4H3,(H2,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIJKWMXNHRSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332233 | |
Record name | 1-(5-TERT-BUTYL-2-METHYL-2H-PYRAZOL-3-YL)-3-(4-CHLORO-PHENYL)-UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea | |
CAS RN |
432042-02-9 | |
Record name | 1-(5-TERT-BUTYL-2-METHYL-2H-PYRAZOL-3-YL)-3-(4-CHLORO-PHENYL)-UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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